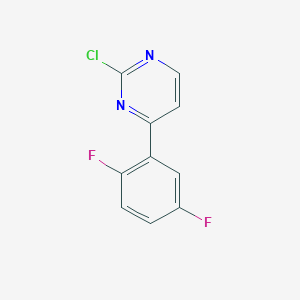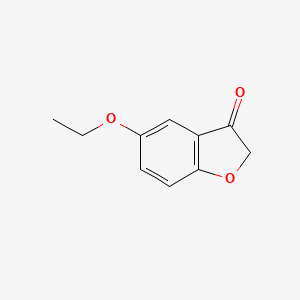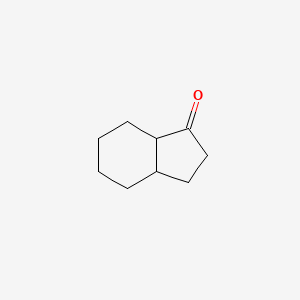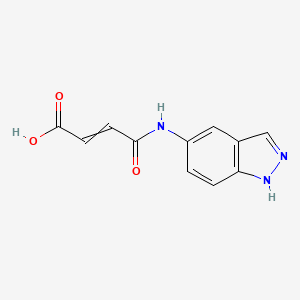
2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound with a complex structure that includes a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps. One common method includes the condensation of a carbazole derivative with an aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in reduced carbazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the carbazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar solvents, and sometimes elevated temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted carbazole derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
α-Methylstyrene: An organic compound with a similar structure but different chemical properties and applications.
Butanamine, 2-methyl-N-(3-methylbutylidene): Another compound with a related structure, used in different chemical reactions and applications.
Uniqueness
2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific carbazole core and the presence of the 3-methylbutylidene group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-(3-methylbutylidene)-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C17H19NO/c1-11(2)7-8-12-9-10-14-13-5-3-4-6-15(13)18-16(14)17(12)19/h3-6,8,11,18H,7,9-10H2,1-2H3 |
InChI Key |
MKSNLUJNFAGPHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C1CCC2=C(C1=O)NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11724455.png)





![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)



![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724511.png)



